

Zolbetuximab Plus Chemotherapy Outperforms Placebo in Advanced Gastric Cancer Trials

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Compound of Interest

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New York, NY – The addition of the monoclonal antibody zolbetuximab to standard chemotherapy regimens has demonstrated a statistically significant improvement in survival outcomes for patients with Claudin-18.2 (CLDN18.2)-positive, HER2-negative, locally advanced unresectable or metastatic gastric or gastroesophageal junction (G/GEJ) adenocarcinoma. These findings are based on two pivotal Phase 3 clinical trials, SPOTLIGHT and GLOW, which compared the efficacy of zolbetuximab plus chemotherapy against a placebo-chemotherapy combination.

Zolbetuximab is a first-in-class monoclonal antibody that targets CLDN18.2, a tight junction protein that is normally embedded in the gastric mucosa but becomes more exposed on the surface of gastric cancer cells. This targeted approach has shown promise in a patient population with a significant unmet medical need.

Efficacy Data from Pivotal Trials

The SPOTLIGHT and GLOW trials evaluated zolbetuximab in combination with two different standard-of-care chemotherapy regimens. In the SPOTLIGHT trial, patients received zolbetuximab with mFOLFOX6 (oxaliplatin, leucovorin, and fluorouracil), while the GLOW trial combined zolbetuximab with CAPOX (capecitabine and oxaliplatin). Both studies met their primary endpoint of progression-free survival (PFS) and the key secondary endpoint of overall survival (OS).

Table 1: Progression-Free Survival (PFS)

Trial	Treatment Arm	Median PFS (Months)	Hazard Ratio (95% CI)	p-value
SPOTLIGHT	Zolbetuximab + mFOLFOX6	10.61	0.751 (0.598 - 0.942)	0.0066
	Placebo + mFOLFOX6	8.67		
GLOW	Zolbetuximab + CAPOX	8.21	0.687 (0.544 - 0.866)	0.0007
	Placebo + CAPOX	6.80		

Table 2: Overall Survival (OS)

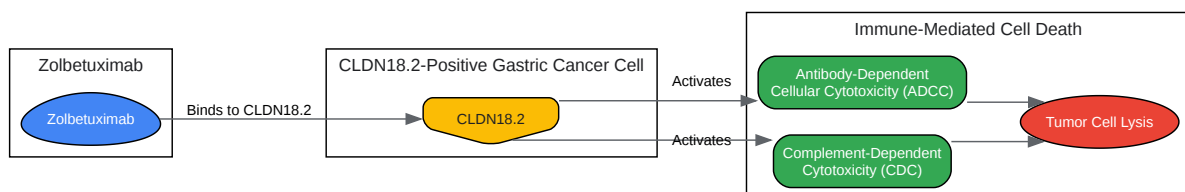
Trial	Treatment Arm	Median OS (Months)	Hazard Ratio (95% CI)	p-value
SPOTLIGHT	Zolbetuximab + mFOLFOX6	18.23	0.750 (0.601 - 0.936)	0.0053
	Placebo + mFOLFOX6	15.54		
GLOW	Zolbetuximab + CAPOX	14.39	0.771 (0.615 - 0.965)	0.0118
	Placebo + CAPOX	12.16		

Table 3: Objective Response Rate (ORR)

Trial	Treatment Arm	ORR (%)
SPOTLIGHT	Zolbetuximab + mFOLFOX6	48.1
Placebo + mFOLFOX6	47.5	
GLOW	Zolbetuximab + CAPOX	53.8
Placebo + CAPOX	48.8	

Mechanism of Action of Zolbetuximab

Zolbetuximab's therapeutic effect is primarily driven by its ability to specifically bind to CLDN18.2 on the surface of tumor cells, which in turn activates the patient's immune system to attack the cancer. This is achieved through two main mechanisms: Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). In ADCC, immune cells like Natural Killer (NK) cells recognize and destroy zolbetuximab-coated tumor cells. In CDC, the binding of zolbetuximab initiates a cascade of complement proteins that leads to the formation of a pore in the cancer cell membrane, causing cell lysis.



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Caption: Mechanism of action of zolbetuximab.

Experimental Protocols

The SPOTLIGHT and GLOW trials were global, multicenter, double-blind, randomized, placebo-controlled Phase 3 studies.

Patient Population

Key inclusion criteria for both trials included:

- Adults (≥ 18 years) with previously untreated, histologically confirmed, locally advanced unresectable or metastatic G/GEJ adenocarcinoma.
- CLDN18.2-positive tumors, defined as $\geq 75\%$ of tumor cells showing moderate-to-strong membranous staining by immunohistochemistry.
- HER2-negative tumor status.
- Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

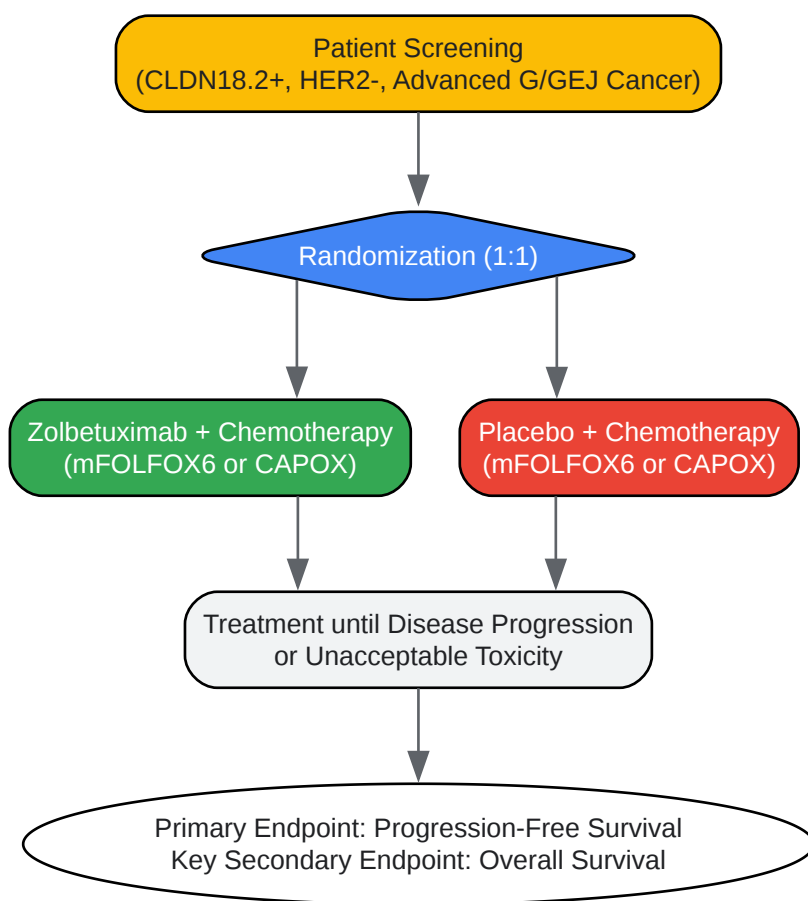
Key exclusion criteria were:

- Prior systemic chemotherapy for advanced or metastatic disease.
- Known positive HER2 status.
- Significant medical comorbidities that would interfere with treatment.

Treatment Regimens

- SPOTLIGHT: Patients were randomized 1:1 to receive either zolbetuximab (800 mg/m² initial dose, then 600 mg/m² every 3 weeks) plus mFOLFOX6, or placebo plus mFOLFOX6.
- GLOW: Patients were randomized 1:1 to receive either zolbetuximab (same dosing as SPOTLIGHT) plus CAPOX, or placebo plus CAPOX.

Treatment was continued until disease progression, unacceptable toxicity, or withdrawal of consent.



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Caption: Simplified workflow of the SPOTLIGHT and GLOW trials.

Conclusion

The results from the SPOTLIGHT and GLOW trials establish zolbetuximab in combination with chemotherapy as a new standard of care for the first-line treatment of patients with CLDN18.2-positive, HER2-negative, locally advanced unresectable or metastatic gastric or G/GEJ adenocarcinoma.[1][2][3][4][5][6] The consistent and clinically meaningful improvements in both progression-free and overall survival highlight the potential of this targeted therapy to address a critical unmet need in this patient population.

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